molecular formula C20H27O3P B3051168 Octyl diphenyl phosphite CAS No. 3164-55-4

Octyl diphenyl phosphite

Cat. No.: B3051168
CAS No.: 3164-55-4
M. Wt: 346.4 g/mol
InChI Key: AXRSHKZFNKUGQB-UHFFFAOYSA-N
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Description

Octyl diphenyl phosphite (CAS No. 3164-55-4) is an organophosphorus compound with the molecular formula C20H27O3P and a molecular weight of 346.4 g/mol . Structurally, it consists of an octyl group and two phenyl groups bonded to a central phosphorus atom via phosphite linkages (P–O–R). It is a viscous liquid with low water solubility, primarily used as a stabilizer in polymers and PVC to prevent thermal and oxidative degradation . Additionally, it acts as a co-stabilizer for 4-dodecylresorcinol in cosmetic and pharmaceutical formulations, enhancing shelf-life and efficacy . Its storage requires airtight containers in dry, ventilated environments to prevent hydrolysis .

Properties

IUPAC Name

octyl diphenyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O3P/c1-2-3-4-5-6-13-18-21-24(22-19-14-9-7-10-15-19)23-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRSHKZFNKUGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062881
Record name Phosphorous acid, octyl diphenyl ester
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Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3164-55-4
Record name Octyl diphenyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3164-55-4
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Record name Phosphorous acid, octyl diphenyl ester
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Record name Phosphorous acid, octyl diphenyl ester
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Record name Phosphorous acid, octyl diphenyl ester
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Record name Octyl diphenyl phosphite
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Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol, followed by the addition of octanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Octyl diphenyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Substitution: It can participate in substitution reactions where the octyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products

    Oxidation: The major product is octyl diphenyl phosphate.

    Substitution: Depending on the substituents used, various substituted phosphites or phosphates can be formed.

Scientific Research Applications

Industrial Applications

  • Polymer Chemistry
    • Stabilizer for PVC : ODPP is commonly used as a stabilizer in polyvinyl chloride (PVC) formulations, enhancing thermal stability and preventing degradation during processing .
    • Plasticizer : It functions as a plasticizer, improving flexibility and workability of polymer materials .
  • Flame Retardant
    • ODPP is incorporated into various materials to enhance their flame-retardant properties. It is particularly effective in reducing flammability in plastics and coatings .
  • Additive in Lubricants
    • The compound is employed as an additive in lubricants to improve oxidative stability and performance under high temperatures, thereby extending the lifespan of mechanical components .
  • Electrolyte Additive in Batteries
    • Recent studies indicate that ODPP can enhance the performance of lithium-ion batteries by improving the stability of electrode interfaces, which is crucial for battery efficiency and safety .

Case Study 1: Use in PVC Stabilization

A study conducted by Sandhya Group demonstrated the effectiveness of ODPP as a stabilizer for PVC. The results indicated that formulations containing ODPP exhibited improved thermal stability compared to those without it. The compound significantly reduced discoloration and maintained mechanical properties during prolonged heating .

Case Study 2: Flame Retardancy in Coatings

Research published in Journal of Coatings Technology highlighted the application of ODPP in intumescent coatings. The findings showed that coatings formulated with ODPP had enhanced flame resistance, providing better protection for substrates under fire exposure tests. This application is critical for safety in construction materials .

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Polymer ChemistryPVC StabilizationImproved thermal stability
Flame RetardantCoatingsEnhanced fire resistance
LubricantsAdditiveIncreased oxidative stability
Battery TechnologyElectrolyte AdditiveImproved electrode interface stability

Mechanism of Action

The mechanism of action of octyl diphenyl phosphite involves its ability to form stable complexes with various molecules. This property is utilized in its role as a stabilizer and additive. The molecular targets and pathways involved include interactions with metal ions and organic molecules, which can influence the stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares octyl diphenyl phosphite with structurally analogous organophosphorus compounds, focusing on molecular properties, hydrolytic stability, and industrial applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Hydrolysis Half-Life (pH 7, 23°C) Key Applications
This compound 3164-55-4 C20H27O3P 346.4 Not reported PVC/polymer stabilizer, cosmetics
n-Decyl diphenyl phosphite - C22H31O3P ~374.5 ~0.5 hours (estimated*) Plastic manufacturing
Triisodecyl phosphite (TDP) - C30H63O3P 502.8 17 hours Hydrolytic stabilizer in polymers
Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 162) 31570-04-4 C54H69O3P 820.5 Hydrolytically stable Antioxidant in polyolefins
Diphenyl octyl phosphate 115-88-8 C20H27O4P 362.4 Stable under dry conditions Flame retardant in plastics/electronics
Octyl diphenylphosphinate 3389-73-9 C20H27O2P 330.4 Not reported Intermediate in organic synthesis

Note: Hydrolysis data for n-decyl diphenyl phosphite inferred from triphenyl phosphite (TPPi) kinetics .

Structural and Functional Differences

Phosphite vs. Phosphate :

  • Octyl diphenyl phosphite (P(III)) is more reactive toward hydrolysis than phosphate esters (P(V), e.g., diphenyl octyl phosphate) due to the oxidation state of phosphorus. Phosphates exhibit greater hydrolytic stability, making them suitable for flame-retardant applications .

Alkyl Chain Length and Branching :

  • Increasing alkyl chain length (e.g., decyl vs. octyl) enhances hydrophobicity but reduces compatibility with polar polymer matrices. Branched derivatives like tris(2,4-di-tert-butylphenyl) phosphite resist hydrolysis due to steric hindrance .

Hydrolytic Stability :

  • This compound lacks long-term hydrolytic stability compared to Irgafos 162, which retains efficacy even in humid environments . Triisodecyl phosphite (TDP) degrades faster (17-hour half-life) than Irgafos 162 but slower than decyl derivatives .

Applications :

  • Phosphites : Primarily used as antioxidants/stabilizers (e.g., this compound in PVC ; Irgafos 162 in polyolefins ).
  • Phosphates : Flame retardants (e.g., diphenyl octyl phosphate in electronics ).
  • Phosphinates : Specialty chemicals for synthetic intermediates (e.g., octyl diphenylphosphinate ).

Research Findings

  • Hydrolysis Rates : Phosphites with bulky substituents (e.g., Irgafos 162) exhibit negligible hydrolysis, whereas linear alkyl phosphites (e.g., TDP, decyl derivatives) degrade rapidly in water . This compound’s hydrolysis profile remains understudied but is presumed intermediate.
  • Thermal Stability : Tris(2,4-di-tert-butylphenyl) phosphite outperforms this compound in high-temperature polymer processing due to superior thermal resistance .
  • Ecotoxicology : Linear alkyl phosphites like TDP and n-decyl diphenyl phosphite are classified as marine pollutants, requiring stringent handling .

Biological Activity

Octyl diphenyl phosphite (ODPP), also known as 2-ethylhexyl diphenyl phosphate (EHDPP), is an organophosphate compound widely used as a flame retardant and plasticizer in various industrial applications. Understanding its biological activity is critical due to potential health and environmental impacts. This article synthesizes research findings, case studies, and data to provide a comprehensive overview of the biological activity associated with ODPP.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H21_{21}O4_4P
  • CAS Number : 115-88-8
  • Molecular Weight : 342.33 g/mol

Biological Activity Overview

The biological activity of ODPP has been investigated through various studies focusing on its toxicity, endocrine disruption potential, and effects on cellular processes.

Toxicity Studies

  • Acute Toxicity :
    • The oral median lethal dose (LD50) for ODPP is reported to be greater than 15,800 mg/kg body weight in animal studies, indicating low acute toxicity .
    • Sub-lethal effects observed include lethargy, loss of appetite, and gastrointestinal disturbances such as diarrhea .
  • Chronic Exposure Effects :
    • Long-term exposure studies have shown changes in organ weights and histopathological alterations in the liver and reproductive organs of rats .
    • A study indicated that exposure to 0.2% ODPP resulted in significant liver and adrenal effects, although fertility was not adversely affected .

Endocrine Disruption Potential

Research has highlighted the potential of ODPP to act as an endocrine disruptor:

  • Mechanisms of Action : ODPP has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .
  • Environmental Impact : As an organophosphate, ODPP's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects .

Case Study 1: Human Exposure Assessment

A human patch-testing study involving 200 volunteers assessed skin reactions to ODPP. Reactions were observed in approximately 15% of participants after exposure, with all reactions resolving within ten days post-exposure . This underscores the need for caution regarding dermal exposure.

Case Study 2: Aquatic Toxicity

Research involving zebrafish embryos exposed to varying concentrations of ODPP revealed significant mortality and morphological deformities at higher concentrations (0.001-5 mg/L). Transcriptomic analysis indicated altered gene expression related to stress response pathways .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of ODPP:

Study TypeKey FindingsReference
Acute ToxicityLD50 > 15,800 mg/kg; sub-lethal effects noted
Chronic ExposureLiver and adrenal changes; no significant fertility impact
Endocrine DisruptionHormonal signaling interference; potential reproductive issues
Aquatic ToxicityMortality in zebrafish; altered gene expression

Q & A

Basic: What are the standard synthetic routes for preparing octyl diphenyl phosphite, and how is reaction progress monitored?

This compound is typically synthesized via esterification of phosphorus trichloride with octanol and phenol derivatives. A common method involves stepwise addition of phenol and octanol to PCl₃ under inert conditions, followed by controlled hydrolysis. Reaction progress is monitored using FTIR spectroscopy to track the disappearance of P–Cl bonds (~500 cm⁻¹) and the emergence of P–O–C absorption bands (1050–950 cm⁻¹). Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >98% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

  • ¹H/³¹P NMR : To verify esterification (δ 1.2–1.6 ppm for octyl CH₂ groups; δ 120–130 ppm for ³¹P signals).
  • GC-MS : For purity assessment and detection of residual phenol or octanol (retention time ~12–15 min under splitless conditions).
  • Elemental analysis : To validate stoichiometry (expected C: 69.34%, H: 7.85%, P: 8.94% for C₂₀H₂₇O₃P) .

Advanced: How does thermal stability of this compound compare to structurally similar phosphites in polymer stabilization applications?

Comparative studies (e.g., via thermogravimetric analysis, TGA) show this compound exhibits a decomposition onset at ~220°C, outperforming triisodecyl phosphite (190°C) but underperforming triphenyl phosphite (250°C). Stability correlates with steric hindrance and aryl/alkyl substitution ratios. In polyolefins, its efficacy as a secondary antioxidant depends on synergism with phenolic primary antioxidants (e.g., hindered phenols), reducing hydroperoxide formation by 40–60% under accelerated aging tests .

Advanced: What experimental strategies resolve contradictions in reported antioxidant efficacy data for this compound?

Conflicting data often arise from variations in:

  • Oxygen concentration : High-O₂ environments accelerate phosphite hydrolysis, reducing efficacy.
  • Polymer matrix crystallinity : Amorphous regions enhance phosphite diffusion and reactivity.
  • Analytical methods : Use HPLC-UV (λ = 210 nm) to quantify degradation products (e.g., phosphoric acids) instead of relying solely on OIT (Oxidation Induction Time) measurements. Controlled studies under ISO 11357-6 standards are advised .

Advanced: What are the dominant degradation pathways of this compound under hydrolytic and oxidative conditions?

  • Hydrolysis : Proceeds via nucleophilic attack on phosphorus, yielding diphenyl phosphoric acid and octanol (pH-dependent; t₁/₂ = 72 hrs at pH 7, 25°C).
  • Oxidation : Forms phosphate esters and quinone derivatives, detectable via LC-MS/MS (m/z 346 → 215 transition). Accelerated degradation occurs in UV-irradiated environments, necessitating UV stabilizers in formulations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure = 0.001 mmHg at 25°C).
  • Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate.
  • Storage : In amber glass bottles under nitrogen, away from moisture (hygroscopicity = 0.8% w/w at 60% RH) .

Advanced: What methodologies assess the environmental persistence and ecotoxicity of this compound?

  • Biodegradation : OECD 301F tests show <20% degradation in 28 days, classifying it as persistent.
  • Aquatic toxicity : Daphnia magna EC₅₀ = 12 mg/L (96-hr exposure), indicating moderate toxicity.
  • Analytical detection : Employ SPE-LC-MS with isotope dilution (e.g., ³¹P-labeled analogs) for trace quantification in water samples (LOD = 0.1 µg/L) .

Advanced: How does substituent geometry influence the chelation efficiency of this compound in metal-catalyzed polymer degradation?

Steric effects from the octyl group reduce coordination with transition metals (e.g., Fe³⁺, Cu²⁺) compared to smaller alkyl phosphites. Chelation efficiency is quantified via UV-vis titration (λ = 450 nm for Fe–phosphite complexes), showing a 30% lower binding constant (log K = 4.2) versus diethyl phosphite (log K = 5.1). This impacts its utility in metal-deactivation applications .

Basic: What are the compatibility considerations when formulating this compound with other polymer additives?

  • Synergists : Compatible with hindered phenols (e.g., Irganox 1010) but incompatible with thioesters due to acid-base interactions.
  • Lubricants : Avoid stearates (risk of ester exchange).
  • Fillers : Surface-treated silicas reduce phosphite adsorption losses (<5% w/w) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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